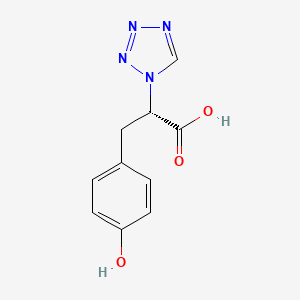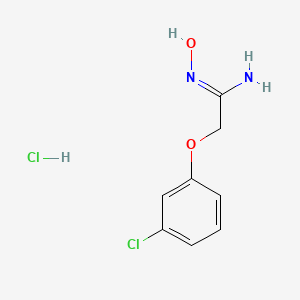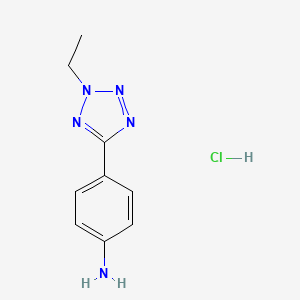
4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride: is a chemical compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tetrazole ring attached to an aniline moiety, with an ethyl group at the 2-position of the tetrazole ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.
Attachment of the Aniline Moiety: The tetrazole ring is then coupled with an aniline derivative through a nucleophilic substitution reaction.
Introduction of the Ethyl Group: The ethyl group is introduced at the 2-position of the tetrazole ring via alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Biochemical Probes: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- 4-(2-methyl-2H-tetrazol-5-yl)aniline hydrochloride
- 4-(2-propyl-2H-tetrazol-5-yl)aniline hydrochloride
- 4-(2-butyl-2H-tetrazol-5-yl)aniline hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the tetrazole ring. While 4-(2-ethyl-2H-tetrazol-5-yl)aniline hydrochloride has an ethyl group, the similar compounds have methyl, propyl, or butyl groups.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity, particularly in substitution and oxidation reactions.
- Applications: While all these compounds may have similar applications, the specific alkyl group can affect their binding affinity and selectivity towards molecular targets, making each compound unique in its own right.
特性
IUPAC Name |
4-(2-ethyltetrazol-5-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-2-14-12-9(11-13-14)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHBJQAJDKMNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
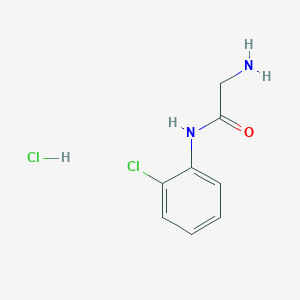
![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855844.png)
![(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7855846.png)
![5-(5-chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855849.png)
![2-Aminobenzo[d]thiazol-6-ol hydrobromide](/img/structure/B7855862.png)
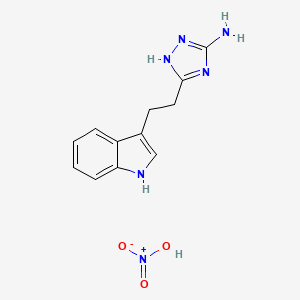
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride](/img/structure/B7855864.png)
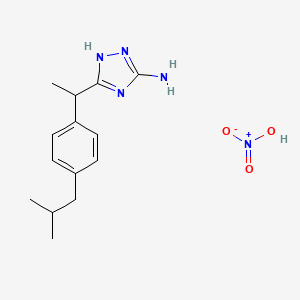
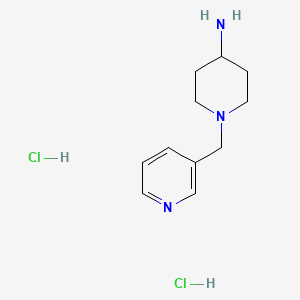
![N-((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride](/img/structure/B7855872.png)
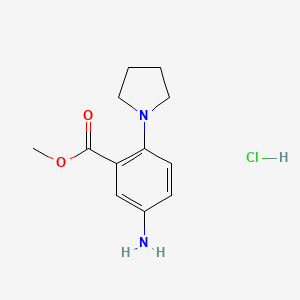
![(5-amino-1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-2-yl)methanol trihydrochloride](/img/structure/B7855890.png)
